菲利巴司他
科学研究应用
化学: 用作研究二硫键形成和断裂的模型化合物。
生物学: 研究其在调节脑氨肽酶 A 活性中的作用。
医学: 作为治疗高血压的治疗剂开发,尤其是在低肾素高血管加压素患者中
工业: 在开发新型降压药物方面具有潜在用途.
作用机制
Firibastat 通过抑制脑中氨肽酶 A 发挥作用。这种抑制阻止了血管紧张素 II 转化为血管紧张素 III,从而导致血压下降。 从 Firibastat 释放的活性 EC33 分子穿过血脑屏障并选择性地抑制氨肽酶 A,从而调节肾素-血管紧张素系统 .
生化分析
Biochemical Properties
Firibastat is an orally active prodrug of the specific and selective aminopeptidase A (APA) inhibitor, EC33 . It selectively and specifically inhibits the conversion of brain angiotensin-II into angiotensin-III . This unique action mechanism allows Firibastat to interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .
Cellular Effects
Firibastat has demonstrated significant anti-hypertensive efficacy in patients at high cardiovascular risk whose hypertension is generally difficult to treat . It has been shown to lower systolic automated office blood pressure (AOBP) by 9.5 mm Hg and diastolic AOBP by 4.2 mm Hg .
Molecular Mechanism
Firibastat is a prodrug that delivers in the brain the EC33 product, a selective and specific inhibitor of Aminopeptidase A . This prevents the production of Angiotensin III in the brain . As a result, Firibastat can interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .
Temporal Effects in Laboratory Settings
Several preclinical studies and two clinical studies have been conducted using Firibastat to assess its pharmacokinetic, pharmacodynamic, safety, and tolerance parameters in animals and humans . The Phase IIa clinical trials for high blood pressure were completed in April 2016, and the company presented positive results in June 2017 .
Dosage Effects in Animal Models
The effects of Firibastat have been studied in hypertensive rats . It has been found to decrease blood pressure in these animal models . Specific dosage effects in animal models are not mentioned in the available resources.
Metabolic Pathways
Firibastat is involved in the renin-angiotensin system in the brain . It inhibits the conversion of brain angiotensin-II into angiotensin-III , thus interfering with this metabolic pathway.
Transport and Distribution
Firibastat is an orally active prodrug . It is designed to cross the gastrointestinal and blood-brain barriers, enter the brain, and generate two active molecules of EC33 which inhibit brain APA activity .
Subcellular Localization
As Firibastat is designed to act in the brain, it is likely to be localized in brain cells . Specific subcellular localization information is not mentioned in the available resources.
准备方法
合成路线及反应条件
Firibastat 通过一系列涉及形成二硫键的化学反应合成。前体分子 EC33 是一种氨肽酶 A 的特异性和选择性抑制剂。 合成涉及通过二硫键将两个 EC33 分子偶联形成 Firibastat .
工业生产方法
Firibastat 的工业生产涉及前体 EC33 的大规模合成,然后形成二硫键连接的二聚体。该工艺需要严格控制反应条件以确保高纯度和高产率。 最终产品使用诸如高效液相色谱 (HPLC) 之类的技术进行纯化,以达到 ≥98% 的纯度 .
化学反应分析
反应类型
Firibastat 经历了几种类型的化学反应,包括:
氧化: Firibastat 中的二硫键可以被氧化形成磺酸。
还原: 二硫键可以被还原以释放活性 EC33 分子。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 还原剂,如二硫苏糖醇或三 (2-羧乙基) 膦。
取代: 亲电试剂,如烷基卤化物或酰氯.
主要产品
氧化: 磺酸。
还原: EC33 分子。
取代: Firibastat 的各种取代衍生物.
相似化合物的比较
Firibastat 在降压药中是独一无二的,因为它具有特异的作用机制,能够靶向脑氨肽酶 A。类似的化合物包括:
卡托普利: 血管紧张素转换酶抑制剂。
氯沙坦: 血管紧张素 II 受体拮抗剂。
阿利吉仑: 直接肾素抑制剂.
Firibastat 与这些化合物的不同之处在于它能够特异性地抑制脑中的氨肽酶 A,为难治性高血压患者提供了一种新的治疗方法 .
属性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPXZXVKLGEMGP-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648927-86-0 | |
Record name | Firibastat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QGC-001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aminobutane sulfonate disulfure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FIRIBASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。